Comparative Cytotoxicity of 8-Methoxyquinazoline Scaffolds in Cancer Cell Lines
The 8-methoxyquinazoline scaffold, as present in Methyl 2-amino-8-methoxyquinazoline-5-carboxylate, confers cytotoxic activity against cancer cell lines. In a study of 4,7-disubstituted 8-methoxyquinazoline derivatives, IC50 values ranged from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma) cells, with potency comparable to imatinib mesylate [1]. In contrast, the parent compound 8-methoxyquinazoline lacks the 2-amino and 5-carboxylate groups and is primarily used as a synthetic intermediate rather than a direct cytotoxic agent .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.64 ± 0.68 μM (HCT116) to 23.18 ± 0.45 μM (HepG2) for a closely related 4,7-disubstituted 8-methoxyquinazoline derivative |
| Comparator Or Baseline | 8-Methoxyquinazoline (CAS 7557-01-9): Not reported as a cytotoxic agent; used as a synthetic intermediate |
| Quantified Difference | Target scaffold shows measurable cytotoxicity; baseline scaffold is inactive in this context |
| Conditions | Sulforhodamine B assay; HCT116 and HepG2 cells; 48-72 hr incubation |
Why This Matters
The 8-methoxyquinazoline core with proper substitution at the 2- and 5-positions yields quantifiable anticancer activity, whereas the unsubstituted core is biologically inert, justifying the selection of the fully functionalized compound for oncology research.
- [1] Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology, 18, 101366. https://doi.org/10.1016/j.tranon.2022.101366 View Source
